Cyclooctane-1,2-diyl dimethanesulfonate

Catalog No.
S15267376
CAS No.
38931-98-5
M.F
C10H20O6S2
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclooctane-1,2-diyl dimethanesulfonate

CAS Number

38931-98-5

Product Name

Cyclooctane-1,2-diyl dimethanesulfonate

IUPAC Name

(2-methylsulfonyloxycyclooctyl) methanesulfonate

Molecular Formula

C10H20O6S2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C10H20O6S2/c1-17(11,12)15-9-7-5-3-4-6-8-10(9)16-18(2,13)14/h9-10H,3-8H2,1-2H3

InChI Key

WTSZMDBYTKMZRI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CCCCCCC1OS(=O)(=O)C

Cyclooctane-1,2-diyl dimethanesulfonate is a chemical compound characterized by its unique structure, which consists of a cyclooctane ring with two methanesulfonate groups attached at the 1 and 2 positions. This compound is part of a broader class of cyclic sulfonates that have garnered interest in organic synthesis and medicinal chemistry due to their potential reactivity and biological activity. The presence of the methanesulfonate groups enhances the electrophilicity of the compound, making it a useful intermediate in various

, primarily due to its sulfonate groups. Key reactions include:

  • Nucleophilic Substitution: The methanesulfonate groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-nucleophile bonds.
  • Ring Opening Reactions: Similar to other cyclic compounds, cyclooctane derivatives can undergo ring-opening reactions under specific conditions, which can lead to the formation of linear or branched products.
  • Transannular Reactions: Cyclooctane structures are known for their propensity to undergo transannular reactions due to their medium-sized ring structure, allowing for unique rearrangements and product formations .

Several synthetic routes have been developed for cyclooctane-1,2-diyl dimethanesulfonate:

  • Mesylation of Cyclooctane Diols: Cyclooctane-1,2-diol can be converted into its corresponding dimethanesulfonate through mesylation using methanesulfonyl chloride in the presence of a base such as pyridine. This method typically yields high purity and good yields.
  • Corey-Chaykovsky Reaction: Cyclooctanediones can be treated with sulfur ylides to form bis(oxiranes), which can then be further modified to yield cyclooctane-1,2-diyl dimethanesulfonate .
  • Oxidation and Mesylation: Starting from cyclooctene derivatives, oxidation followed by mesylation provides a pathway to synthesize this compound effectively .

Cyclooctane-1,2-diyl dimethanesulfonate has potential applications in:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex molecules through nucleophilic substitution and coupling reactions.
  • Medicinal Chemistry: Given its structural features, it may be explored for developing new therapeutic agents, particularly in the field of cancer research.
  • Material Science: Its unique properties might be harnessed in creating novel materials or polymers.

Cyclooctane-1,2-diyl dimethanesulfonate shares similarities with several other cyclic compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
Cyclohexane-1,2-diyl dimethanesulfonateSix-membered ringMore stable than cyclooctane derivatives; less reactive.
Cyclopentane-1,2-diyl dimethanesulfonateFive-membered ringSmaller ring size leads to different reactivity patterns.
Cyclodecane-1,2-diyl dimethanesulfonateLarger ten-membered ringExhibits unique transannular interactions due to size.
1,2-Dithiolane 1,1-dioxideFive-membered thiosulfinateHigher reactivity due to strained ring structure.

Cyclooctane-1,2-diyl dimethanesulfonate is unique due to its medium-sized ring structure that allows for distinct reactivity compared to smaller or larger cyclic analogs. Its potential applications in medicinal chemistry also set it apart from simpler cyclic compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Exact Mass

300.07013070 g/mol

Monoisotopic Mass

300.07013070 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-11

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